![molecular formula C18H29N3O2 B1440200 4-[(4-Amino-benzylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1189105-85-8](/img/structure/B1440200.png)
4-[(4-Amino-benzylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
The compound “4-[(4-Amino-benzylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester” is a chemical compound with the empirical formula C18H29N3O2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C (OC (C) (C)C)N1CCC (CNCC2=CC=C (N)C=C2)CC1
. The molecular weight of this compound is 319.44 . Physical And Chemical Properties Analysis
This compound is a solid . The empirical formula is C18H29N3O2 and the molecular weight is 319.44 .Scientific Research Applications
Synthetic Methodologies and Chemical Reactivity
- The reactivity of piperidinedione derivatives, which share structural similarities with the specified compound, has been explored for the synthesis of natural products and compounds with pharmacological interest. These studies involve the preparation and structural determination of various derivatives, showcasing their potential in synthesizing emetine-like antiepileptic and herbicide agents, and therapeutic agents for liver disorders (Ibenmoussa et al., 1998).
Applications in Synthesizing Biologically Active Compounds
- A synthetic strategy for preparing protected methyl esters of non-proteinogenic amino acids highlights the utility of similar structures in medicinal chemistry synthesis, emphasizing their role in developing novel therapeutic agents (Temperini et al., 2020).
- The preparation of 2,3,4-trisubstituted piperidines via a formal hetero-ene reaction demonstrates the compound's framework as a versatile intermediate for synthesizing a broad range of amines containing a substituted piperidine subunit, highlighting its significance in drug development (Laschat et al., 1996).
- Innovative synthesis methods for sedridines and other biologically active alkaloids using similar compounds as chiral building blocks further illustrate the broad utility of these chemical frameworks in the field of medicinal chemistry (Passarella et al., 2005).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-[[(4-aminophenyl)methylamino]methyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-18(2,3)23-17(22)21-10-8-15(9-11-21)13-20-12-14-4-6-16(19)7-5-14/h4-7,15,20H,8-13,19H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZONVNYXVXRGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNCC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670755 | |
Record name | tert-Butyl 4-({[(4-aminophenyl)methyl]amino}methyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Amino-benzylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester | |
CAS RN |
1189105-85-8 | |
Record name | tert-Butyl 4-({[(4-aminophenyl)methyl]amino}methyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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